Head-to-Head Lipophilicity (XLogP3-AA) Comparison: 6,8-Dimethyl-2-(methylamino) vs. 2-Amino-6,8-dimethyl-4(8H)-pteridinone
Replacement of the C‑2 methylamino group with a primary amine reduces computed XLogP3-AA by approximately 0.5 log units, indicating that the target compound is modestly more lipophilic than its 2‑amino analog [1]. This shift is relevant for membrane permeability predictions and reversed-phase chromatographic behavior during purification and quality control [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.2 (PubChem CID 317963) |
| Comparator Or Baseline | 2-Amino-6,8-dimethyl-4(8H)-pteridinone (CAS 144533-67-5): XLogP3-AA = −0.7 (PubChem CID 20551924) |
| Quantified Difference | ΔXLogP3-AA = +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
This lipophilicity shift alters predicted passive membrane permeability and LogD‑dependent assay artifacts, making the target compound a rationally distinct choice for cellular SAR campaigns compared to the 2‑amino analog.
- [1] PubChem Compound Summary for CID 317963 and CID 20551924. XLogP3-AA values computed by XLogP3 3.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-28) View Source
